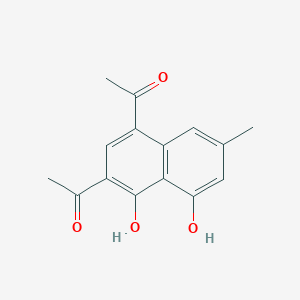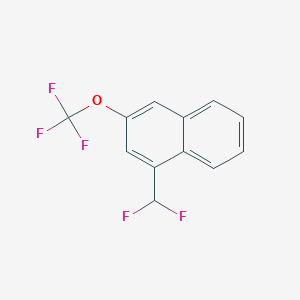
2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque est un composé synthétique qui appartient à la classe des dérivés de l’indole. Les dérivés de l’indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que des dérivés de l’indole et des composés acétamido.
Conditions réactionnelles : Les conditions réactionnelles impliquent souvent l’utilisation de catalyseurs, de solvants et de réglages spécifiques de la température et de la pression pour faciliter les transformations chimiques souhaitées.
Méthodes de production industrielle
Dans un contexte industriel, la production de l’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque peut impliquer des réacteurs chimiques à grande échelle, des systèmes de contrôle automatisés et des mesures rigoureuses de contrôle de la qualité pour garantir une qualité de produit constante. Le processus peut également être optimisé pour la rentabilité et la durabilité environnementale .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants ou d’autres produits d’oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées en fonction de la réaction souhaitée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des conditions spécifiques. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire des dérivés avec des groupes fonctionnels différents .
Applications de la recherche scientifique
L’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antivirales, anti-inflammatoires et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques
Applications De Recherche Scientifique
2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
Le mécanisme d’action de l’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés de l’indole tels que :
- Acide 2-acétamido-3-(1H-indol-3-yl)propanoïque
- N-acétyl-D-tryptophane
- Acétyl-L-tryptophane
Unicité
L’acide 2-acétamido-3-(1-méthylindolin-5-yl)propanoïque est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe méthylindoline le différencie des autres dérivés de l’indole, ce qui pourrait conduire à des interactions uniques avec des cibles biologiques et à un potentiel thérapeutique distinct .
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2-acetamido-3-(1-methyl-2,3-dihydroindol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H18N2O3/c1-9(17)15-12(14(18)19)8-10-3-4-13-11(7-10)5-6-16(13)2/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,17)(H,18,19) |
Clé InChI |
HSWKLXDJUDIUHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC2=C(C=C1)N(CC2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)

